

# A Head-to-Head Comparison of REV-ERB Agonists: SR12418 and GSK4112

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR12418	
Cat. No.:	B10861337	Get Quote

In the landscape of circadian rhythm and metabolic research, the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$  have emerged as critical therapeutic targets. The development of synthetic ligands for these receptors has provided researchers with powerful tools to investigate their roles in health and disease. This guide presents a detailed, data-supported comparison of two prominent REV-ERB agonists, **SR12418** and GSK4112, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

**At a Glance: Key Differences** 

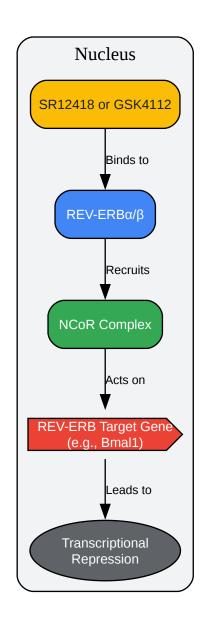
Feature	SR12418	GSK4112
Primary Use	In vivo and in vitro studies	Primarily in vitro studies
Potency (REV-ERBα)	IC50: 68 nM (Bmal1-luciferase reporter assay)[1]	EC50: ~250-790 nM (in some assays)[2]
Potency (REV-ERBβ)	IC50: 119 nM (Bmal1- luciferase reporter assay)[1]	IC50: ~800 nM (Gal4 reporter assay)[2]
Pharmacokinetics	Significantly improved plasma exposure in mice[3]	Poor systemic exposure, not suitable for most in vivo studies[4][5]
Off-Target Activity	Minimal off-target activity reported[1][3]	Off-target binding to LXRα reported at higher concentrations[3]

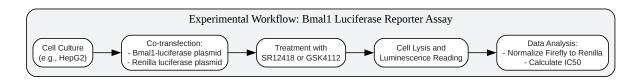


## Mechanism of Action: Shared Pathway of Transcriptional Repression

Both **SR12418** and GSK4112 function as agonists of the REV-ERB nuclear receptors. Their primary mechanism of action involves mimicking the endogenous ligand, heme, to potentiate the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERB.[6] This enhanced interaction leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, which is a core component of the circadian clock.[2] By repressing Bmal1 and other target genes involved in metabolism and inflammation, these agonists can modulate circadian rhythms and various physiological processes.







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## References

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- To cite this document: BenchChem. [A Head-to-Head Comparison of REV-ERB Agonists: SR12418 and GSK4112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861337#head-to-head-comparison-of-sr12418-and-gsk4112]

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